4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-8-6-13(7-9-16)19(23)20-15-5-3-4-14(12-15)17-10-11-18(25-2)22-21-17/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWGXTYELVYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Boronic acid, halide, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Aqueous or organic solvent (e.g., ethanol, toluene)
Temperature: Typically between 80-100°C
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Trifluoromethyl Substitution
- 4-Methoxy-N-[3-(Trifluoromethyl)phenyl]benzamide ():
Replacing the pyridazine ring with a trifluoromethyl (-CF₃) group increases electronegativity and lipophilicity. The -CF₃ group’s strong electron-withdrawing nature may alter binding kinetics compared to the electron-donating methoxy group in the target compound. This substitution is common in anti-inflammatory and antiviral agents .
Heterocyclic Moieties
- 4-Methoxy-N-(Pyridin-4-ylmethyl)-3-(Trifluoromethyl)benzamide ():
This compound substitutes the pyridazine with a pyridine ring linked via a methyl group. The pyridine’s lone nitrogen allows for distinct hydrogen-bonding patterns. Crystallographic data reveal a dihedral angle of 74.97° between the benzene and pyridine rings, compared to the target compound’s pyridazine-phenyl junction, which likely adopts a different angle due to steric and electronic differences . - N-(3-Methoxyphenyl)-3-{[6-(4-Methylphenyl)pyrimidin-4-yl]amino}benzamide (): The pyrimidine ring here introduces two nitrogen atoms in meta positions, enabling stronger π-π stacking (centroid separations ~3.7–3.8 Å). Pyrimidine-based analogs often exhibit enhanced kinase inhibition due to improved target complementarity .
Physicochemical Properties and Crystal Packing
- Crystal Interactions :
- The trifluoromethyl analog () forms a ladder-type network via N–H⋯O and O–H⋯N hydrogen bonds and C–H⋯F interactions. The target compound’s methoxy groups may instead participate in weaker C–H⋯O interactions, reducing crystal stability.
- π-π Stacking: Both pyridazine and pyridine derivatives exhibit aromatic stacking (centroid separations ~3.7–3.8 Å), but pyridazine’s electron-deficient nature may strengthen these interactions .
| Compound | Substituents | Key Interactions | Dihedral Angle (Benzamide–Heterocycle) |
|---|---|---|---|
| Target Compound | 6-Methoxypyridazin-3-yl | Likely C–H⋯O, π-π stacking | Not reported |
| 4-Methoxy-N-(Pyridin-4-ylmethyl)-3-CF₃ | Pyridine, CF₃ | N–H⋯O, O–H⋯N, C–H⋯F, π-π stacking | 74.97° |
| N-(3-Methoxyphenyl)-Pyrimidine analog | Pyrimidine, 4-methylphenyl | π-π stacking, N–H⋯O | Not reported |
Pharmacological Implications
- Kinase Inhibition : Pyridazine and pyrimidine moieties are common in kinase inhibitors (e.g., BCR-ABL, EGFR). The target’s methoxy groups may improve solubility over lipophilic CF₃-containing analogs .
- Antimicrobial Activity : Trifluoromethyl benzamides exhibit antibacterial properties, but the target’s pyridazine group could shift activity toward antiparasitic or antiviral targets .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide?
The synthesis typically involves multi-step reactions, including coupling of the pyridazine and benzamide moieties. Key steps include:
- Suzuki-Miyaura cross-coupling to attach the pyridazin-3-yl group to the phenyl ring under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C .
- Amide bond formation via activation of the carboxylic acid (e.g., using HBTU or EDCI) and coupling with the aniline derivative in dichloromethane or acetonitrile .
- Methoxy group introduction through nucleophilic substitution or protection/deprotection strategies.
Optimization tip : Monitor reaction progress via TLC or HPLC to minimize by-products like dehalogenated intermediates or incomplete coupling .
Q. How can researchers confirm the structural identity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Compare aromatic proton signals (δ 7.2–8.5 ppm for pyridazine and benzamide protons) and methoxy group peaks (δ ~3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 406.1532 for C₂₁H₂₀N₃O₃⁺) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns if single crystals are obtainable .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the amide bond or methoxy group oxidation .
- Safety : Conduct a hazard assessment for intermediates (e.g., mutagenicity screening via Ames testing for anomeric amide derivatives) and use fume hoods for reactions involving volatile reagents like dichloromethane .
Advanced Research Questions
Q. How can researchers resolve contradictory reports about this compound’s biological activity?
Contradictions in biological data (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:
- Assay conditions : Standardize buffer pH, ATP concentration, and incubation time. For example, activity against MAPK pathways may require ATP concentrations ≤10 µM .
- Compound purity : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >98% pure batches and retest .
- Cellular context : Validate target engagement in live-cell assays (e.g., NanoBRET for intracellular protein-ligand interactions) .
Q. What strategies improve the aqueous solubility of this compound for in vivo studies?
- Co-solvent systems : Use cyclodextrin-based formulations (e.g., 20% HP-β-CD in PBS) to enhance solubility without altering pharmacokinetics .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or benzamide moiety for temporary hydrophilicity .
- Nanoemulsions : Encapsulate in PEGylated liposomes (particle size <100 nm) to improve bioavailability .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., kinase ATP-binding pockets). Pay attention to pyridazine ring interactions with hinge-region residues .
- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes and identify critical hydrogen bonds (e.g., between the benzamide carbonyl and Lys72 in MAPK1) .
- QSAR models : Corlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity data to prioritize synthetic targets .
Q. What experimental approaches validate off-target effects in phenotypic screens?
- Chemical proteomics : Use immobilized compound probes (via photoaffinity labeling) to pull down interacting proteins from cell lysates .
- CRISPR-Cas9 knockout : Validate target specificity by comparing compound activity in wild-type vs. gene-edited cell lines .
- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended off-target inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
